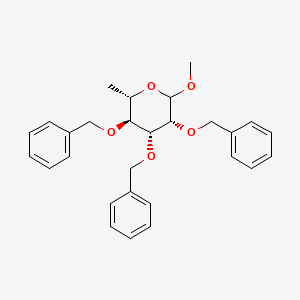

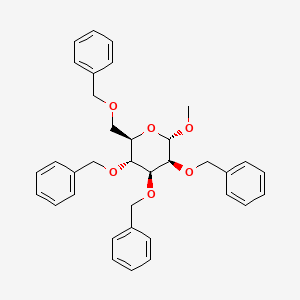

Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside

Übersicht

Beschreibung

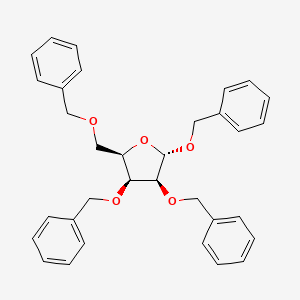

“Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside” is a highly esteemed compound extensively employed across the biomedical sector1. It assumes paramount importance as a fundamental constituent in the assembly of glycoconjugates owing to its meticulous chemical configuration and inherent characteristics1.

Synthesis Analysis

The synthesis of “Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside” involves manipulating only one type of a protecting group for a given substrate2. The benzyl groups of methyl 2,3,4,6-tetra-O-benzyl-alpha-d-glucopyranoside were cleaved in the order of 6-O-Bn>3-O-Bn>4-O-Bn>2-O-Bn under acid-mediated conditions in acetic anhydride3.

Molecular Structure Analysis

The molecular formula of “Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside” is C35H38O64. It has an average mass of 554.673 Da and a monoisotopic mass of 554.266846 Da4.

Chemical Reactions Analysis

The benzyl groups of methyl 2,3,4,6-tetra-O-benzyl-alpha-d-glucopyranoside were cleaved in the order of 6-O-Bn>3-O-Bn>4-O-Bn>2-O-Bn under acid-mediated conditions in acetic anhydride3. This order is a correction of that previously reported3.

Physical And Chemical Properties Analysis

“Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside” has a density of 1.187g/cm354. Its boiling point is 656.857ºC at 760 mmHg54. The compound has a flash point of 247.964ºC5.

Wissenschaftliche Forschungsanwendungen

Synthesis of Monodeoxyfluorinated Derivatives : Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside has been used in the synthesis of monodeoxyfluorinated derivatives, including methyl 2-O-(6-deoxy-6-fluoro-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside, which are valuable for studying the structure and function of carbohydrates in biological systems (Khan, Jain, Abbas, & Matta, 1990).

Preparation of Methyl 3-O-α-d-Mannopyranosyl-α-D-talopyranoside : Research has demonstrated the use of Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside in preparing other complex saccharides like Methyl 3-O-α-d-mannopyranosyl-α-D-talopyranoside, highlighting its role in the synthesis of diverse oligosaccharides (Dubey, Jain, Abbas, & Matta, 1987).

Synthesis of Model Oligosaccharides : The compound has been utilized in the synthesis of model oligosaccharides of biological significance, such as methyl 3,6-DI-O-(α-D-mannopyranosyl)-α-D-mannopyranoside. These studies provide insights into the structure and reactivity of carbohydrates (Winnik, Brisson, Carver, & Krepinsky, 1982).

Synthesis of Mannosyl-Oligosaccharides : Another application is in the synthesis of mannosyl-oligosaccharides, which are important in understanding carbohydrate-based interactions in biological systems. These oligosaccharides can mimic structures found in natural glycoproteins and glycolipids (Khan, Jain, & Matta, 1990).

Synthesis of Immunodominant Trisaccharide : The compound was used in the synthesis of an immunodominant trisaccharide related to the antigen from E. coli O 126, demonstrating its application in immunology and vaccine research (Misra, Basu, & Roy, 1996).

Safety And Hazards

The safety and hazards associated with “Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside” are not explicitly mentioned in the search results. It is always recommended to handle chemical compounds with appropriate safety measures.

Zukünftige Richtungen

The future directions of “Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside” are not explicitly mentioned in the search results. However, given its importance in the biomedical sector and its role in the assembly of glycoconjugates1, it can be inferred that further research and development in this area could lead to significant advancements in biomedical applications.

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6R)-2-methoxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38O6/c1-36-35-34(40-25-30-20-12-5-13-21-30)33(39-24-29-18-10-4-11-19-29)32(38-23-28-16-8-3-9-17-28)31(41-35)26-37-22-27-14-6-2-7-15-27/h2-21,31-35H,22-26H2,1H3/t31-,32-,33+,34+,35+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEBJCKOMVGYKP-VABIIVNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![S-Ethyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate](/img/structure/B1139867.png)

![Bicyclo[3.2.1]octane-1-carbonyl chloride, 8,8-dimethyl-2-oxo-, (1S)- (9CI)](/img/no-structure.png)